molecular formula C7H17O2PS3 B1460492 Phorate-d10 (o,o-diethyl-d10) CAS No. 1219805-45-4

Phorate-d10 (o,o-diethyl-d10)

Cat. No.: B1460492
CAS No.: 1219805-45-4
M. Wt: 270.4 g/mol
InChI Key: BULVZWIRKLYCBC-IZUSZFKNSA-N
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Mechanism of Action

Phorate (diethyl-D10), chemically known as O,O-diethyl S- (ethylthio)methyl phosphorodithioate, is a powerful pesticide effective against insects, mites, and nematodes . It is an organophosphate insecticide that inhibits acetylcholinesterase activity .

Biochemical Analysis

Biochemical Properties

Phorate (diethyl-D10) plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting acetylcholinesterase, Phorate (diethyl-D10) causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and subsequent neurological dysfunction . Additionally, Phorate (diethyl-D10) interacts with various proteins and biomolecules, including binding to plasma proteins, which affects its distribution and bioavailability in the body .

Cellular Effects

Phorate (diethyl-D10) exerts profound effects on various cell types and cellular processes. It disrupts normal cell function by inhibiting acetylcholinesterase, leading to excessive accumulation of acetylcholine. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In neurons, the continuous stimulation caused by acetylcholine accumulation can lead to cell death. In other cell types, Phorate (diethyl-D10) can interfere with normal cellular processes, leading to altered gene expression and metabolic imbalances .

Molecular Mechanism

The molecular mechanism of Phorate (diethyl-D10) involves its binding to the active site of acetylcholinesterase, forming a covalent bond with the serine residue in the enzyme’s active site. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The accumulation of acetylcholine in synaptic clefts leads to continuous stimulation of postsynaptic receptors, resulting in prolonged nerve signal transmission and neurological dysfunction . Additionally, Phorate (diethyl-D10) may interact with other biomolecules, such as plasma proteins, affecting its distribution and bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phorate (diethyl-D10) change over time. Studies have shown that Phorate (diethyl-D10) undergoes hydrolysis and oxidation in biological and environmental matrices, leading to the formation of hydrolyzed and oxidized products . The stability and degradation of Phorate (diethyl-D10) can influence its long-term effects on cellular function. In in vitro and in vivo studies, the degradation products of Phorate (diethyl-D10) have been observed to retain some toxic effects, although their potency may be reduced compared to the parent compound .

Dosage Effects in Animal Models

The effects of Phorate (diethyl-D10) vary with different dosages in animal models. At low doses, Phorate (diethyl-D10) can cause mild neurological symptoms, while higher doses can lead to severe toxicity and death. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects are seen. At high doses, Phorate (diethyl-D10) can cause acute toxicity, leading to symptoms such as convulsions, respiratory distress, and death . Long-term exposure to lower doses can result in chronic toxicity, affecting various organ systems and leading to long-term health effects .

Metabolic Pathways

Phorate (diethyl-D10) is involved in several metabolic pathways, including hydrolysis and oxidation. Enzymes such as cytochrome P450 and esterases play a role in the metabolism of Phorate (diethyl-D10), leading to the formation of hydrolyzed and oxidized products . These metabolic pathways can influence the toxicity and bioavailability of Phorate (diethyl-D10), as the degradation products may retain some toxic effects. Additionally, Phorate (diethyl-D10) can affect metabolic flux and metabolite levels, leading to imbalances in cellular metabolism .

Transport and Distribution

Phorate (diethyl-D10) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to plasma proteins, affecting its bioavailability and distribution in the body . The transport and distribution of Phorate (diethyl-D10) can influence its localization and accumulation in specific tissues, affecting its overall toxicity and effectiveness as a pesticide .

Subcellular Localization

The subcellular localization of Phorate (diethyl-D10) can affect its activity and function. Phorate (diethyl-D10) may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Phorate (diethyl-D10) within cells can influence its interactions with biomolecules and its overall toxicity . Understanding the subcellular localization of Phorate (diethyl-D10) is crucial for elucidating its mechanism of action and potential effects on cellular function .

Chemical Reactions Analysis

Phorate-d10 (o,o-diethyl-d10) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of phorate can lead to the formation of phorate sulfone and phorate sulfoxide .

Properties

IUPAC Name

ethylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-12-6-3/h4-7H2,1-3H3/i1D3,2D3,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULVZWIRKLYCBC-IZUSZFKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O2PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028084
Record name Phorate-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-45-4
Record name Phorate-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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